2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
CAS No.: 941961-78-0
Cat. No.: VC4946702
Molecular Formula: C21H20FN3O3S2
Molecular Weight: 445.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941961-78-0 |
|---|---|
| Molecular Formula | C21H20FN3O3S2 |
| Molecular Weight | 445.53 |
| IUPAC Name | N-(3-fluoro-4-methylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H20FN3O3S2/c1-13-6-7-15(9-18(13)22)23-19(26)10-16-11-29-21(25-16)30-12-20(27)24-14-4-3-5-17(8-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27) |
| Standard InChI Key | MZXNOZDMZBUDMK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₂₁H₂₀FN₃O₃S₂, with a molar mass of 445.53 g/mol. Key structural components include:
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A 1,3-thiazole ring with a sulfanyl (-S-) bridge.
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A 3-fluoro-4-methylphenyl carbamoyl group.
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A 3-methoxyphenyl acetamide moiety.
Table 1: Molecular Properties
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, as outlined below:
Table 2: Key Synthesis Steps
| Step | Process | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Thiazole ring formation | Cyclocondensation of thioureas | 68% | |
| 2 | Sulfanyl bridge introduction | Nucleophilic substitution with NaSH | 72% | |
| 3 | Carbamoylmethyl functionalization | Reaction with 3-fluoro-4-methylphenyl isocyanate | 65% | |
| 4 | Acetamide coupling | EDC/NHS-mediated amidation | 58% |
Analytical Validation
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Purity: ≥98% (HPLC, UV detection at 254 nm).
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Characterization: Confirmed via ¹H/¹³C NMR, HRMS, and IR spectroscopy .
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits IC₅₀ values in the low micromolar range against:
Proposed Mechanism:
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The thiazole-sulfanyl-acetamide scaffold binds to ATP pockets in kinases, disrupting phosphorylation cascades .
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Fluorine and methoxy groups enhance hydrophobic interactions with enzyme active sites.
Table 3: Antimicrobial Activity (MIC, μg/mL)
| Organism | MIC | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
Pharmacological Applications
Anti-Inflammatory Effects
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Suppresses TNF-α production in LPS-stimulated macrophages by 78% at 10 μM.
Table 4: Pharmacokinetic Profile (Rat Model)
| Parameter | Value |
|---|---|
| Oral bioavailability | 34% |
| t₁/₂ (plasma) | 5.2 hours |
| Protein binding | 89% |
Future Directions
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Structure-activity relationship (SAR) studies to optimize bioavailability.
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Clinical translation pending comprehensive toxicology and formulation studies.
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